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2-HEXADECANONE

Cat. No.: B131148
CAS No.: 18787-63-8
M. Wt: 240.42 g/mol
InChI Key: XCXKZBWAKKPFCJ-UHFFFAOYSA-N
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Description

Overview of 2-Hexadecanone as a Chemical Compound

This compound, also known by its synonyms Methyl tetradecyl ketone and Hexadecan-2-one, is a long-chain aliphatic ketone. ontosight.aibiocompare.comstenutz.eu Its chemical structure consists of a sixteen-carbon chain with a carbonyl group located at the second carbon atom. ontosight.ai This structure gives it properties characteristic of fats and waxes, such as being a solid at room temperature. ontosight.ai It belongs to the class of organic compounds known as ketones, which are characterized by a carbonyl group bonded to two carbon atoms. hmdb.cafoodb.ca

The molecular formula of this compound is C16H32O, and its molecular weight is 240.42 g/mol . nih.govchemicalbook.in It is described as having a fruity odor. foodb.cathegoodscentscompany.com This compound has been identified in a variety of natural sources, including as a volatile constituent in cooked meats and in the essential oils of various flowers and plants. chemicalbook.inchemicalbook.com It has also been detected in some foods like alcoholic beverages and cauliflowers. hmdb.cafoodb.ca

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC16H32O
Molecular Weight240.42 g/mol
Melting Point43-45 °C
Boiling Point317-318 °C @ 760 mmHg
Flash Point>112 °C
CAS Number18787-63-8

Data sourced from multiple references. nih.govchemicalbook.inthegoodscentscompany.comchemsrc.com

Significance of this compound in Diverse Research Fields

The unique chemical properties of this compound have led to its investigation across a range of scientific disciplines. In the field of biochemistry, it has been studied for its potential as an anticholesteremic agent, with research indicating it can significantly reduce serum cholesterol levels in rats without affecting triglyceride levels. chemicalbook.inchemicalbook.com

In environmental science, this compound is of interest as a component of fine particulate organic matter, particularly from sources like Chinese cooking, which contributes to atmospheric aerosols. acs.org It is also being investigated in the context of the biodegradation of plastics, where it has been detected as a product of polyethylene (B3416737) degradation. researchgate.netcsic.es Furthermore, its role as a semiochemical has been explored, as it is a volatile compound released by certain insects, such as the female scarab beetle Hoplia equina. biocompare.comchemicalbook.inchemicalbook.com

The compound also finds applications in materials science and electrochemistry. It has been used in the preparation of a graphite (B72142) suspension for creating thick-cover spray-printed electrodes and in the development of composite electrodes for amperometric biosensors. chemicalbook.inchemicalbook.comsigmaaldrich.com

Current State of Academic Research on this compound

Current research on this compound is active and multifaceted. Recent studies continue to explore its biological activities. For instance, it has been identified as an influential marker in the characterization and discrimination of apples from different geographical regions and botanical origins using advanced analytical techniques like flash GC E-nose. nih.gov Its presence as a volatile compound in traditional Iranian wild edible plants has also been documented. aimspress.com

Research in environmental science is ongoing, with studies examining its presence in atmospheric particles and its formation during the degradation of plastics. acs.orgresearchgate.net The metabolic pathways of microorganisms capable of degrading alkanes, including the formation of this compound from hexadecane (B31444), are also an area of active investigation. researchgate.net Furthermore, its potential role in the chemical ecology of insects continues to be a subject of study. biocompare.comchemicalbook.in

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound based on existing academic research. The primary objective is to present a structured and scientifically accurate summary of its fundamental properties, its significance in various research fields, and the current state of scientific inquiry. The scope is strictly limited to the chemical nature of this compound and its role in academic research, excluding any discussion of dosage, administration, or safety profiles. The information is presented to be professional and authoritative, drawing from a diverse range of scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O B131148 2-HEXADECANONE CAS No. 18787-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexadecan-2-one
Source PubChem
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InChI

InChI=1S/C16H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXKZBWAKKPFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O
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DSSTOX Substance ID

DTXSID10172101
Record name Hexadecan-2-one
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Molecular Weight

240.42 g/mol
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Physical Description

Solid
Record name 2-Hexadecanone
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Boiling Point

317.00 to 318.00 °C. @ 760.00 mm Hg
Record name 2-Hexadecanone
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CAS No.

18787-63-8
Record name 2-Hexadecanone
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Record name Hexadecan-2-one
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Record name Hexadecan-2-one
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Record name Hexadecan-2-one
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Record name HEXADECAN-2-ONE
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Record name 2-Hexadecanone
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Melting Point

43 - 43.5 °C
Record name 2-Hexadecanone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biochemical Pathways and Metabolism of 2 Hexadecanone

Biosynthesis of 2-Hexadecanone in Biological Systems

The synthesis of this compound in biological entities is a subject of ongoing research, with evidence pointing towards specific enzymatic reactions and precursor compounds.

Enzymatic Mechanisms in this compound Synthesis

The formation of this compound in some contexts is believed to occur through the enzymatic action of monooxygenases. For instance, the flavoprotein AlmA, a Baeyer-Villiger monooxygenase found in Acinetobacter species, is implicated in the degradation of long-chain n-alkanes. researchgate.net While its primary role is in breaking down larger molecules, the mechanism involves the insertion of an oxygen atom adjacent to a carbonyl group, a process that can theoretically lead to the formation of ketones like this compound from precursor molecules. nih.gov

Another potential enzymatic route involves decarboxylation. A series of 2-ketones, including this compound, are produced from β-ketoacid glycerides through hydrolysis and a subsequent decarboxylation mechanism. fortuneonline.org Decarboxylases are a class of enzymes known for their ability to catalyze the removal of carboxyl groups from various substrates, and their involvement in the formation of chiral alpha-hydroxy ketones has been well-documented. nih.gov

Precursor Compounds and Metabolic Routes to this compound

The primary precursors for the biosynthesis of this compound are long-chain fatty acids and alkanes. For example, β-ketoacid glycerides, derived from fatty acid metabolism, can be hydrolyzed and decarboxylated to yield this compound and other methyl ketones. fortuneonline.org

In the context of hydrocarbon metabolism, n-hexadecane serves as a direct precursor. The photosensitized oxidation of n-alkanes, a process that can be initiated by compounds found in seawater or petroleum, primarily generates ketones and secondary alcohols with the same number of carbon atoms as the parent alkane. nih.gov Specifically, the oxidation of n-hexadecane can lead to the formation of this compound. researchgate.net

Genomic and Proteomic Insights into Biosynthetic Enzymes

The study of genomics and proteomics provides valuable tools for identifying and characterizing the enzymes involved in this compound biosynthesis. mdpi.commdpi.com By comparing the proteomes of organisms under different conditions, researchers can identify enzymes that are upregulated during the production of specific metabolites. nih.gov For example, the analysis of the genome of Acinetobacter baylyi ADP1 led to the identification of the almA gene, which encodes the Baeyer-Villiger monooxygenase involved in long-chain alkane degradation. researchgate.net

Metatranscriptomic and metaproteomic analyses of complex microbial communities can also reveal the functional roles of different organisms and their enzymes in specific metabolic pathways. nih.gov Such "omics" approaches are crucial for understanding the intricate network of reactions that lead to the synthesis of compounds like this compound in natural environments. frontiersin.org

Biodegradation and Biotransformation of this compound

Microorganisms play a critical role in the breakdown of this compound, utilizing it as a source of carbon and energy. This biodegradation can occur under both aerobic and anaerobic conditions.

Microbial Degradation Pathways of this compound

The microbial degradation of this compound involves a series of enzymatic reactions that ultimately convert the molecule into simpler compounds that can be assimilated by the cell. In some cases, the degradation process can lead to the formation of shorter-chain polymers. 14.139.251

Under anoxic conditions, particularly in marine sediments, the degradation of this compound can be coupled to sulfate (B86663) reduction. nih.govnih.gov Microbial enrichment cultures from marine sediment have demonstrated the ability to grow on this compound as the sole carbon and energy source, with its oxidation linked to the production of sulfide (B99878). nih.gov

The proposed pathway for the anaerobic degradation of this compound by these sulfate-reducing microbial communities involves carboxylation reactions. nih.gov This is a novel mechanism where a carboxyl group is added to the molecule. One study on a sulfate-reducing enrichment showed that this compound is transformed into pentadecanoic acid, likely through carboxylation at the C-3 position followed by the removal of the two terminal carbon atoms (C-1 and C-2). asm.org This process is distinct from the fumarate (B1241708) addition mechanism observed in the anaerobic degradation of some other hydrocarbons. asm.org

The stoichiometry of the complete oxidation of this compound through sulfate reduction has been established as: CH₃(CH₂)₁₃COCH₃ + 11.75 SO₄²⁻ → 11.75 S²⁻ + 16 CO₂ + 16 H₂O. nih.gov

It has been observed that only ketones with the keto group at the second position, like this compound, are readily degraded by these enrichment cultures, while isomers like hexadecan-3-one are not. nih.gov This highlights the specificity of the enzymatic machinery involved in this anaerobic degradation pathway.

Interactive Data Table: Anaerobic Degradation of this compound

ParameterObservationReference
Condition Anaerobic, Sulfate-Reducing nih.govnih.gov
Microbial Source Marine Sediment Enrichment Culture nih.gov
Primary Substrate This compound nih.gov
Key Process Carboxylation nih.gov
Proposed Intermediate Pentadecanoic Acid asm.org
Electron Acceptor Sulfate (SO₄²⁻) nih.gov
End Product of Reduction Sulfide (S²⁻) nih.gov
Isomer Specificity Degradation of 2-ketones, not 3-ketones nih.gov
Role of Carboxylation Reactions in Microbial Metabolism

In anaerobic environments, the microbial metabolism of this compound proceeds through a pathway involving carboxylation. nih.gov Studies with microbial enrichment cultures from marine sediment have demonstrated that under sulfate-reducing conditions, the degradation of this compound is coupled with sulfide production. nih.gov The key metabolic step is the carboxylation of the ketone, a mechanism that has also been observed in the anaerobic oxidation of acetone (B3395972). nih.gov This carboxylation reaction introduces a carboxyl group into the molecule, facilitating its further breakdown. nih.govasm.org Specifically, it is proposed that carboxylation occurs at the C-3 position of this compound, followed by the removal of the two terminal carbon atoms (C-1 and C-2). asm.org This process ultimately yields fatty acids, such as pentadecanoic acid, which can then enter central metabolic pathways. nih.govasm.org It is important to note that while this compound itself can be degraded via this pathway, it is not considered an intermediate in the anaerobic degradation of the corresponding alkane, hexadecane (B31444). asm.orgasm.org

Identification of Microbial Enrichment Cultures for Degradation

Microbial enrichment cultures capable of degrading this compound have been successfully isolated from various environments, most notably marine sediments. nih.govnih.gov These cultures are typically grown under specific conditions, such as sulfate-reducing, to select for microorganisms that can utilize this compound as the sole source of carbon and energy. nih.gov In one such study, an enrichment culture from marine sediment demonstrated optimal growth and degradation of this compound within approximately 20 days, achieving a 60% degradation of the initial amount. nih.gov The degradation was directly linked to sulfate reduction, as evidenced by the production of sulfide and the significantly lower degradation rate in sulfate-depleted media. nih.gov These enrichment cultures often form aggregates or biofilms on surfaces. nih.gov Furthermore, some of these cultures have shown the ability to degrade other ketones, such as 6,10,14-trimethylpentadecan-2-one. nih.gov

Specificity of Keto Group Position in Microbial Degradation

The position of the keto group on the alkyl chain is a crucial determinant of whether a ketone can be degraded by certain microbial cultures. nih.gov Enrichment cultures that effectively degrade this compound have shown a high degree of specificity for the position of the carbonyl group. nih.gov For instance, the same microbial enrichment culture that metabolizes this compound was unable to degrade nonadecan-10-one or hexadecan-3-one. nih.gov This indicates that the enzymatic machinery involved is specific to ketones with the carbonyl group at the C-2 position. nih.gov This specificity highlights the importance of the molecular structure of the substrate in determining its biodegradability.

Comparison with Other Ketone Degradation Pathways

The anaerobic degradation of this compound via carboxylation shares similarities with the degradation pathways of other, smaller ketones. The carboxylation mechanism has been previously described for the anaerobic oxidation of acetone under methanogenic, denitrifying, and sulfate-reducing conditions. nih.gov Higher ketones like butanone, pentan-2-one, and hexan-2-one are also known to be degraded anaerobically by pure cultures of denitrifying bacteria. nih.gov However, the degradation of ketones larger than butanone under sulfate-reducing conditions had not been demonstrated prior to the studies on this compound. nih.gov

In contrast, aerobic degradation of ketones often involves Baeyer-Villiger monooxygenases (BVMOs), which insert an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. nih.govnih.gov This is a common strategy for a wide range of ketones, from simple aliphatic to complex cyclic structures. nih.gov The subsequent hydrolysis of the ester yields an alcohol and a carboxylic acid, which are then further metabolized. This aerobic pathway, particularly the involvement of BVMOs, is a key difference from the anaerobic carboxylation pathway observed for this compound.

Enzymatic Degradation of this compound

Role of Baeyer–Villiger Monooxygenases (BVMOs) in Alkane Degradation

Baeyer-Villiger monooxygenases (BVMOs) are a class of flavoproteins that catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, a reaction known as the Baeyer-Villiger oxidation. nih.govasm.org This enzymatic reaction converts a ketone into an ester. nih.gov In the context of alkane degradation, BVMOs play a crucial role in the subterminal oxidation pathway. nih.gov This pathway begins with the oxidation of an alkane to a secondary alcohol, which is then further oxidized to the corresponding ketone. nih.gov A BVMO then acts on this ketone, converting it to an ester, which can be subsequently hydrolyzed. nih.gov This pathway is an alternative to the more extensively studied terminal oxidation pathway. nih.govasm.org Several bacteria and fungi are known to produce BVMOs for the degradation of various ketones. nih.gov

Identification of AlmA as a BVMO for this compound Conversion

The enzyme AlmA, found in Acinetobacter species such as Acinetobacter baylyi ADP1, has been identified as a key enzyme in the degradation of long-chain n-alkanes. nih.govasm.org While initially thought to be a terminal hydroxylase, recent research has demonstrated that AlmA functions as a Baeyer-Villiger monooxygenase. asm.orgnih.gov Enzymatic assays have shown that AlmA catalyzes the conversion of aliphatic 2-ketones, including this compound, into their corresponding esters. nih.govnih.gov Specifically, purified AlmA was shown to convert this compound into its corresponding aliphatic ester, while showing no hydroxylase activity towards n-alkanes under the same conditions. nih.gov

Bioinformatic analyses further support the classification of AlmA as a BVMO, as it clusters more closely with functionally identified BVMOs than with hydroxylases. nih.govasm.org Molecular docking simulations with this compound have provided insights into the putative substrate-binding cavity of AlmA, suggesting how the long-chain ketone can be accommodated in the active site. researchgate.netresearchgate.net The identification of AlmA as a BVMO that acts on this compound provides crucial evidence for a novel subterminal oxidation pathway for the degradation of long-chain alkanes in Acinetobacter baylyi ADP1. nih.gov

Research Findings on this compound Degradation

Organism/Culture Condition Key Enzyme/Pathway Substrate(s) Product(s) Reference(s)
Microbial Enrichment CultureAnaerobic, Sulfate-ReducingCarboxylationThis compoundPentadecanoic acid nih.govasm.org
Acinetobacter baylyi ADP1AerobicBaeyer-Villiger Monooxygenase (AlmA)This compoundCorresponding ester asm.orgnih.govnih.gov
Molecular Docking and Interaction Models of Enzymes with this compound

Molecular docking simulations provide crucial insights into the potential interactions between enzymes and substrates, such as this compound. These computational models help elucidate the mechanisms of enzymatic catalysis by identifying key amino acid residues and structural features within the enzyme's active site that are essential for substrate binding and transformation.

In the case of the enzyme AlmA from Acinetobacter baylyi ADP1, a unique flavoprotein involved in the degradation of long-chain n-alkanes, molecular docking simulations were performed using this compound as the substrate. nih.gov These simulations revealed a large, double-entry substrate-binding cavity with a volume of 4,616 ų. nih.gov This substantial cavity is believed to serve as the entry point for long-chain ketones like this compound and the cofactor NADPH to access the enzyme's active sites. nih.gov

The interaction model suggests that this compound binds within a hydrophobic environment formed by specific amino acid residues. nih.gov This hydrophobic pocket accommodates the long aliphatic chain of the ketone. nih.gov The docking model for this compound in AlmA shows the substrate positioned near the FAD cofactor, with interactions facilitated by both hydrogen bonds and hydrophobic forces. researchgate.net

Key residues identified in the putative interaction model between AlmA and this compound include Ile250, Val261, Phe264, Leu265, and Trp289, which collectively create the hydrophobic environment necessary for binding the substrate's aliphatic chain. nih.gov The modeling helps to visualize how the substrate is oriented within the active site to facilitate the enzymatic reaction, which has been identified as a Baeyer–Villiger monooxygenase (BVMO) activity, converting the ketone to its corresponding ester. nih.govasm.org

Table 1: Molecular Docking and Interaction Details of this compound with AlmA Enzyme

Enzyme FeatureDescriptionKey Interacting ResiduesInteraction TypeSource
Substrate-Binding CavityA large (4,616 ų) double-entry cavity leading to the active sites.Not applicableSubstrate Entry nih.gov
Active Site EnvironmentA hydrophobic pocket that accommodates the aliphatic chain of the ketone.Ile250, Val261, Phe264, Leu265, Trp289Hydrophobic Interactions nih.gov
Substrate-Cofactor PositioningDocked this compound is positioned near the FAD cofactor.Not specifiedHydrogen Bonds, Hydrophobic Interactions researchgate.net

Environmental Factors Influencing this compound Degradation

Impact of Photochemical Oxidation on this compound Formation and Degradation

Photochemical oxidation plays a dual role in the environmental fate of this compound, contributing to both its formation from precursor compounds and its subsequent degradation. The photosensitized oxidation of n-alkanes, such as hexadecane, is a known pathway for the formation of this compound in the environment. nih.govebi.ac.uk This process occurs when compounds in seawater or petroleum absorb light energy and introduce oxygen atoms into the alkane molecules, generating ketones and secondary alcohols with the same carbon number as the parent alkane. nih.govresearchgate.net For instance, upon illumination, the photochemical oxidation of hexadecane yields long-chain amphiphiles, including this compound and 2-hexadecanol (B79914). ebi.ac.uk This reaction can even proceed under anaerobic conditions, with water suggested as the source of oxygen. ebi.ac.uk

Conversely, this compound itself is susceptible to photodegradation. When irradiated with UV light (e.g., at 300 nm), this compound can undergo a Norrish Type II reaction. google.com This photochemical process leads to the cleavage of the molecule, producing a terminal olefin and a smaller ketone. google.com Specifically, the irradiation of this compound has been shown to yield 1-tetradecene (B72687) and acetone as the primary products. google.com This degradation pathway is a crucial mechanism for the removal of long-chain ketones from environments exposed to sunlight.

Table 2: Products of this compound Photodegradation

Reaction TypeReactantConditionsPrimary ProductsSource
Norrish Type IIThis compoundIrradiation at 300 nm1-Tetradecene, Acetone google.com
Role of Microbial Communities in Anoxic Environments

In anoxic environments, where oxygen is absent, microbial communities play a vital role in the degradation of organic compounds like this compound. nih.gov Studies have demonstrated that microbial enrichment cultures sourced from marine sediments can utilize this compound as their sole source of carbon and energy under sulfate-reducing conditions. nih.gov In this process, the oxidation of the ketone is coupled to the reduction of sulfate, leading to the production of sulfide. nih.gov

The degradation of this compound in these anoxic settings is highly specific. Research has shown that enrichment cultures capable of degrading this compound were unable to metabolize ketones where the keto group was not at the C-2 position, such as hexadecan-3-one or nonadecan-10-one. nih.gov This highlights the specificity of the enzymatic machinery within these microbial communities. The complete oxidation of this compound under sulfate-reducing conditions can be represented by the stoichiometric equation: CH₃(CH₂)₁₃COCH₃ + 11.75 SO₄²⁻ → 11.75 S²⁻ + 16 CO₂ + 16 H₂O. nih.gov The successful degradation of this compound, a typical product of hydrocarbon photooxidation, by sulfate-reducing bacteria underscores their importance in the biogeochemical cycling of carbon in anoxic marine environments. nih.gov

Metabolic Intermediates and By-products of this compound Catabolism

The catabolism of this compound by various microorganisms proceeds through different pathways, leading to a range of metabolic intermediates and by-products.

One significant anaerobic pathway observed in sulfate-reducing enrichment cultures involves an initial carboxylation reaction. nih.gov This pathway is proposed to transform this compound into pentadecanoic acid, which involves carboxylation at the C-3 position followed by the removal of the two terminal carbons (C-1 and C-2). asm.org However, in experiments with the sulfate-reducing bacterium strain Hxd3, this compound was determined not to be an intermediate in the primary degradation of hexadecane, as it did not incorporate ¹³C from labeled bicarbonate during its metabolism. asm.org

In aerobic bacteria, such as Acinetobacter baylyi ADP1, this compound is a substrate for the enzyme AlmA, which functions as a Baeyer-Villiger monooxygenase (BVMO). asm.org This enzyme catalyzes the conversion of aliphatic 2-ketones, including this compound, into their corresponding alkyl esters (alkanol-acetates). asm.org For this compound, this reaction would yield tetradecyl acetate (B1210297).

Other microorganisms also produce distinct by-products. A soil Arthrobacter species transforms n-hexadecane into a series of ketones, including this compound, with 2-hexadecanol identified as an oxidative intermediate. nih.gov The psychrotrophic species Rhodococcus sp. strain Q15 can also utilize this compound as a carbon source, though CO₂ respiration is lower compared to its growth on the parent alkane, hexadecane. researchgate.net In the context of plastic degradation, this compound has been identified as a by-product from the biodegradation of polyethylene (B3416737) microplastics by Brevibacillus brevis, alongside other short-chain compounds like decanone. 14.139.251

Table 3: Identified Metabolic Intermediates and By-products of this compound Catabolism

Organism/ConditionProposed PathwayIntermediates/By-productsSource
Sulfate-reducing enrichment cultureAnaerobic carboxylation and cleavagePentadecanoic acid nih.govasm.org
Acinetobacter baylyi ADP1Aerobic Baeyer-Villiger oxidationTetradecyl acetate (ester) asm.org
Arthrobacter speciesAerobic oxidation (from n-hexadecane)2-Hexadecanol (precursor) nih.gov
Brevibacillus brevisPolyethylene biodegradationDecanone (co-product) 14.139.251

Ecological Roles and Interactions of 2 Hexadecanone

2-Hexadecanone as a Volatile Organic Compound (VOC) in Ecosystems

This compound, a long-chain aliphatic ketone, functions as a volatile organic compound (VOC) in various ecosystems. chemicalbook.com As a VOC, it is released into the atmosphere from both biological and anthropogenic sources, participating in atmospheric chemical dynamics and mediating ecological interactions. e3s-conferences.orglookchem.com Its presence in the environment, from floral scents to atmospheric aerosols, underscores its role in ecosystem processes.

Biological systems, including plants and microbes, are significant emitters of this compound, where it can act as a signaling molecule or a metabolic byproduct.

This compound is a notable, though not universally dominant, volatile constituent of many plant species, contributing to their chemical profile and ecological interactions. chemicalbook.com It is often found in the essential oils of flowers and leaves. chemicalbook.comchemicalbook.in

Research has identified this compound in the floral headspace of several plants. For instance, in a study of the essential oils from Cassia fistula (Golden Shower tree), this compound was a major component of the flower oil, constituting 17.0% of the total identified compounds. acgpubs.org Another study on volatile constituents of orchids in Thailand detected this compound in the flowers of Rhynchostylis gigantea. thaiscience.info It has also been identified as one of the many volatile compounds in apples, present across various geographical regions and botanical origins in China. uliege.be Furthermore, analysis of traditional Iranian wild edible plants identified this compound in the volatile profile of Ferulago verna. aimspress.com

The emission of this compound from plants contributes to the complex blend of VOCs that mediate interactions with pollinators, herbivores, and other organisms in the ecosystem.

Table 1: Examples of Plant Species Emitting this compound

Plant SpeciesFamilyPlant PartRelative Content (%)Reference
Cassia fistulaFabaceaeFlower17.0 acgpubs.org
Rhynchostylis giganteaOrchidaceaeFlower0.64 thaiscience.info
Ferulago vernaApiaceaeAerial Parts0.50 aimspress.com
Malus domestica (Apple)RosaceaeFruitPresent uliege.be

Microorganisms, including bacteria and fungi, are also sources of this compound, releasing it as part of their metabolic activities. These microbial volatile organic compounds (mVOCs) play roles in inter- and intra-species communication and can have inhibitory effects on other organisms, such as plant pathogens. scielo.br

Studies have shown that certain bacteria can produce a range of ketones. For example, Bacillus velezensis strain CT32, known for its antifungal properties, was found to emit a blend of VOCs that included this compound. mdpi.com While some microbes emit this compound, others can utilize it as a food source. A microbial enrichment culture from marine sediment demonstrated the ability to grow on this compound as its sole source of carbon and energy under sulfate-reducing conditions, indicating its role in anaerobic carbon cycling. nih.gov This degradation process involves carboxylation reactions, highlighting a specific metabolic pathway for this ketone in anoxic environments. nih.gov

The production and consumption of this compound by microbial communities are integral to biogeochemical cycles in soil and sediment environments.

Table 2: Microbial Interactions Involving this compound

Microorganism/CommunityInteraction TypeFindingReference
Bacillus velezensis CT32EmissionEmits this compound as part of its antifungal VOC profile. mdpi.com
Marine Sediment Microbial CultureDegradationUtilizes this compound as a sole carbon and energy source under anaerobic, sulfate-reducing conditions. nih.gov

Once emitted, this compound becomes part of the atmospheric aerosol mixture, where its concentration and fate are governed by various factors, including emission source strength, seasonal changes, and atmospheric transport.

Studies of atmospheric aerosols have confirmed the presence of this compound and revealed distinct seasonal patterns in its concentration. A comprehensive analysis of particulate matter in Dushanbe, Tajikistan, identified several aliphatic ketones, including this compound. e3s-conferences.org In this study, this compound was the least observed compound among the quantified ketones, with concentrations ranging from 0.01 to 2.1 ng/m³. e3s-conferences.org Despite its lower concentration, it showed strong seasonal variation, with peaks occurring during the winter months. e3s-conferences.org

A similar seasonal trend was noted in a study at a high-altitude background site in Northern Africa. copernicus.org Here, the total concentration of n-alkan-2-ones, a class including this compound, increased significantly from summer (average 1.8 ng/m³) to autumn (average 9.7 ng/m³), before decreasing into winter (average 6.3 ng/m³). copernicus.org this compound specifically constituted 15.6% of the total n-alkan-2-ones detected. copernicus.orgcopernicus.org These variations suggest that both emission sources and atmospheric conditions, which change seasonally, influence the atmospheric abundance of this compound.

Table 3: Atmospheric Concentrations of this compound and Related Ketones

LocationStudy Period/SeasonCompound(s)Concentration Range / FindingReference
Dushanbe, TajikistanFull YearThis compound0.01 - 2.1 ng/m³; concentrations peaked in winter. e3s-conferences.org
Northern Africa (High-Altitude)Summer - Wintern-alkan-2-onesAverage concentrations: Summer (1.8 ng/m³), Autumn (9.7 ng/m³), Winter (6.3 ng/m³). copernicus.org
Northern Africa (High-Altitude)Summer - WinterThis compoundConstituted 15.6% of total measured n-alkan-2-ones. copernicus.orgcopernicus.org

The atmospheric presence of this compound is closely linked to combustion processes. The same study in Dushanbe that noted seasonal variations also found that the temporal dynamics of aliphatic ketones were robustly associated with combustion sources. e3s-conferences.orgresearchgate.net The pronounced winter dominance of these ketones was primarily attributed to residential heating through wood and coal burning. e3s-conferences.orgresearchgate.net

Atmospheric Presence and Dynamics of this compound

Influence of Particulate Matter on this compound Levels

Particulate matter (PM) in the atmosphere, originating from both natural and anthropogenic sources like dust and combustion, can influence the concentration of various airborne organic compounds, including this compound. e3s-conferences.orgresearchgate.netnih.gov Research conducted in Dushanbe, Tajikistan, investigated the composition of aliphatic ketones in particulate matter, identifying this compound as one of the quantified compounds. e3s-conferences.orgresearchgate.net

In this study, the concentration of this compound in particulate matter was found to be the lowest among the measured aliphatic ketones, with concentrations ranging from 0.01 to 2.1 ng/m³. e3s-conferences.org Despite its lower concentration compared to other ketones like 2-nonadecanone (B165413) and 2-heptadecanone, this compound exhibited similar strong seasonal variations. e3s-conferences.org Higher concentrations of these aliphatic ketones were generally observed during the winter, a trend closely associated with combustion sources such as wood and coal burning. e3s-conferences.orgresearchgate.net The impact of dust events on the levels of these compounds was more pronounced in the summer. e3s-conferences.orgresearchgate.net This suggests that both combustion byproducts and mineral dust play a role in the atmospheric presence and distribution of this compound. e3s-conferences.orgresearchgate.net

Fine particulate matter (PM2.5), a component of this atmospheric dust, is known to contain chemical components that can catalyze oxidative reactions. mpic.de When inhaled, these particles can induce oxidative stress in the respiratory system. mpic.de The presence of compounds like this compound within this particulate matter highlights the complex chemical matrix of air pollution. e3s-conferences.orgresearchgate.net

Table 1: Concentration of Aliphatic Ketones in Dushanbe Particulate Matter

Compound Concentration Range (ng/m³)
2-Nonadecanone 0.1 to 9.5
2-Heptadecanone 0.09 to 10.3
This compound 0.01 to 2.1

Data sourced from a study on particulate matter in Dushanbe. e3s-conferences.org

Interspecies Chemical Communication and Chemosignaling Involving this compound

Mammalian Chemosignaling and this compound

Role in Intraspecific Communication (e.g., aggression, social networks)

Chemical signals are crucial for intraspecific communication in mammals, influencing behaviors such as aggression and the maintenance of social networks. nih.govresearchgate.net While research on the direct role of this compound in mammalian aggression is specific, the broader context of chemical signaling provides a framework for its potential involvement. For instance, the human body volatile hexadecanal (B134135) has been shown to modulate aggression in a sex-dependent manner, blocking it in men and triggering it in women. nih.gov This highlights the nuanced effects that long-chain carbon compounds can have on mammalian social behavior. nih.gov In birds, which are also vertebrates, studies have shown that the chemical composition of preen oil, which can contain this compound, varies with aggression levels. researchgate.net

The social environment can also influence the chemical profiles of animals. Studies on dark-eyed juncos revealed that while long-term social relationships are important in shaping the microbial communities that produce volatile compounds, short-term changes in the social environment did not have a strong effect. researchgate.net This suggests a complex interplay between social structure and chemical signaling. researchgate.net

Presence in Glandular Secretions (e.g., ventral glands, preorbital glands)

This compound has been identified in the glandular secretions of various vertebrates, indicating its role as a potential chemosignal. In a study of human apocrine sweat, this compound was putatively identified as one of the metabolites present. nottingham.ac.uk

The compound has also been found in the femoral gland secretions of the male Schreiber's green lizard (Lacerta schreiberi), alongside other compounds like 2-pentadecanone (B165419), fatty acids, and alcohols. Similarly, the uropygial gland secretions of some bird species, which are analogous to mammalian scent glands, contain this compound. biologists.com In a study on dark-eyed juncos (Junco hyemalis), this compound was one of the volatile compounds identified in their preen oil. biologists.com The production of these volatiles is linked to symbiotic bacteria present in the glands. biologists.com

Insect Chemical Ecology and this compound

Identification as Electroantennographic Active Compound

In the realm of insect chemical ecology, this compound has been identified as an electroantennographic (EAG) active compound. This means that the antennae of certain insects show a measurable electrical response when exposed to this chemical, suggesting it is detected by their olfactory system and may play a role in their behavior.

Research on the scarab beetle Hoplia equina identified eight compounds from the airborne volatiles of females that elicited antennal responses from males. core.ac.uk Among these was this compound. core.ac.uk While 2-tetradecanone (B1197950) was ultimately identified as the primary sex pheromone that attracted males in field tests, the EAG activity of this compound indicates it is perceived by the male beetles. core.ac.uk

Further studies on other insects have also pointed to the role of related ketones in chemical communication. For instance, in the black-banded oak borer (Coroebus florentinus), male-specific compounds including this compound were identified in their volatiles. ub.edu The detection of these compounds by insect antennae is a critical first step in mediating behaviors such as mate finding and aggregation. core.ac.ukresearchgate.net

**Table 2: EAG-Active Compounds in *Hoplia equina***

Compound EAG Activity
Nonanal Yes
Decanal Yes
Dodecanal Yes
2-Dodecanone Yes
2-Tridecanone Yes
2-Tetradecanone Yes
2-Pentadecanone Yes
This compound Yes

Data from a study on the sex pheromone of Hoplia equina. core.ac.uk

Role in Plant-Insect Interactions

The chemical compound this compound is a component of the volatile organic compounds (VOCs) emitted by certain plants, playing a role in the complex interactions between plants and insects. These interactions can be defensive, where the plant deters herbivores, or attractive, where the plant recruits pollinators or the natural enemies of herbivores.

Research has identified this compound in the floral scent of various plants. In a study on the essential oils of Cassia fistula, also known as the golden shower tree, this compound was found to be a significant component of the flower's essential oil, constituting 17.0% of the total composition. stuartxchange.orgajrconline.orgsemanticscholar.org The floral scents of plants are crucial for attracting pollinators, and the presence of this compound in Cassia fistula flowers suggests a potential role in this attraction. stuartxchange.orgajrconline.orgsemanticscholar.org

Furthermore, the emission of this compound can be influenced by herbivory, indicating a role in plant defense. In wild relatives of murtilla plants (Ugni molinae), it was observed that herbivory damage led to an increase in the release of certain VOCs. While not the most abundant, the presence of ketones like this compound in the volatile profile of these plants points towards its involvement in the plant's response to herbivorous insects. The induced emission of such compounds can act as a signal to predator or parasitoid insects that prey on the herbivores.

Plant SpeciesPlant PartRelative Abundance of this compoundAssociated Interaction
Cassia fistula (Golden Shower Tree)Flower17.0%Potential Pollinator Attraction
Ugni molinae (Murtilla)LeavesPresent (emission increases with herbivory)Induced Defense Against Herbivores
Potential as Semiochemicals and Pheromones

Semiochemicals are signaling chemicals used in communication, and pheromones are a class of semiochemicals that mediate interactions between individuals of the same species. bioprotectionportal.comeuropa.eu this compound has been identified as a potential semiochemical in the context of insect communication, particularly as part of a pheromone blend.

In a study on the scarab beetle, Hoplia equina, a pest of cranberry plants, researchers investigated the chemical composition of the female-produced sex pheromone. researchgate.netcore.ac.uk They found that the airborne volatiles collected from females contained eight compounds that elicited an antennal response from males, indicating that the males could detect these chemicals. researchgate.netcore.ac.uk Among these electrophysiologically active compounds was this compound. researchgate.netcore.ac.uk

The identification of this compound as a compound that can be detected by male Hoplia equina underscores its potential as a semiochemical. Further research is needed to fully elucidate its specific function in the chemical ecology of this and other insect species.

Insect SpeciesRole of this compoundPrimary Pheromone Component
Hoplia equina (Scarab Beetle)Elicits antennal response in males2-Tetradecanone
Variation in Preen Gland Secretions of Aves

The uropygial gland, or preen gland, of birds produces an oily secretion that is spread over the feathers during preening. This secretion contains a complex mixture of volatile compounds that can vary based on several factors, including species, sex, age, and health status. This compound has been identified as one of the volatile compounds present in the preen gland secretions of several bird species, and its relative abundance can provide information about the individual.

In the dark-eyed junco (Junco hyemalis), the composition of preen oil volatiles, including this compound, has been shown to vary significantly between individuals, sexes, and populations. researchgate.netoup.com Studies have found that males tend to have higher proportions of certain methyl ketones, including this compound, compared to females. msu.edu This variation suggests that these chemical signals could be involved in mate recognition or reproductive isolation. researchgate.netoup.com

The relative amount of this compound and other ketones in the preen oil of dark-eyed juncos has also been linked to parasite load. One study found that the proportion of a blend of ketones, including 2-tridecanone, 2-tetradecanone, and 2-pentadecanone (a close structural relative of this compound), was negatively associated with seasonal reproductive success in females and varied with haemosporidian parasite load. nih.gov Specifically, the proportion of this compound was found to have a mean relative abundance of 0.0008 (±0.0004) in the preen oil of female dark-eyed juncos. nih.gov

This variation in the presence and relative abundance of this compound in the preen gland secretions of different bird species highlights its potential role as a chemical signal conveying information about an individual's species, sex, age, and condition.

Bird SpeciesSexAgeMean Relative Abundance of this compound (± SD)
Junco hyemalis (Dark-eyed Junco)FemaleAdult0.0008 (±0.0004) nih.gov
Turdus merula (European Blackbird)MaleAdult0.05 (±0.12) csic.es
Turdus merula (European Blackbird)FemaleAdult0.05 (±0.11) csic.es
Turdus merula (European Blackbird)MaleJuvenile0.06 (±0.16) csic.es
Turdus merula (European Blackbird)FemaleJuvenileNot Detected csic.es
Bombycilla garrulus (Bohemian Waxwing)Male/FemaleAdultPresent, with sexual differences in relative abundance oup.com
Bombycilla japonica (Japanese Waxwing)Male/FemaleAdultPresent oup.com

Analytical Methodologies for 2 Hexadecanone Research

Chromatographic Techniques for Separation and Quantification of 2-Hexadecanone

Chromatography stands as the cornerstone for the analytical investigation of this compound. Both gas and liquid chromatography are employed, each offering distinct advantages depending on the research objective, the complexity of the sample, and the required sensitivity. These techniques allow researchers to isolate this compound from complex mixtures, a critical step for accurate characterization and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated compounds are then ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification. nih.govnist.gov GC-MS offers high separation efficiency, sensitivity, and the ability to identify compounds by comparing their mass spectra to established libraries like the NIST Mass Spectrometry Data Center. thermofisher.comnih.govnist.gov

GC-MS plays a crucial role in identifying this compound as a by-product of polymer degradation. In studies investigating the biodegradation of polyethylene (B3416737) (PE), for instance, GC-MS analysis of PE films exposed to the saliva of the greater wax moth (Galleria mellonella) identified a series of oxidized aliphatic chains, including 2-ketones of various lengths. researchgate.net Specifically, this compound was detected among the degradation products, confirming the breakdown of the polymer into smaller, oxidized molecules. researchgate.net This identification was achieved by comparing the mass spectrum of the eluted compound with reference spectra, noting characteristic fragments. researchgate.net In one study, the presence of 2-ketones was confirmed using GC-MS/MS in Multiple Reaction Monitoring (MRM) mode, using specific parent and daughter ion transitions (e.g., m/z 240 > 59 for this compound) to enhance selectivity and confirmation. researchgate.net

Degradation StudyMatrixAnalytical MethodKey Finding
Polyethylene BiodegradationPE Film treated with G. mellonella salivaGC-MSThis compound identified as a degradation by-product. researchgate.net
Artificially Aged MicroplasticsLow-density polyethylene (LDPE)Pyrolysis-GC-MSThis compound was identified as a product generated from the aging process. preprints.org

The volatile nature of this compound makes it a contributor to the aroma profiles of various natural products. A specialized application, the Flash Gas Chromatography Electronic Nose (Flash GC E-nose), is utilized for rapid analysis of volatile organic compounds (VOCs). mfu.ac.thalpha-mos.com This instrument combines the high separation capability of gas chromatography with the global aroma profiling of an electronic nose. nih.gov In food science, the Flash GC E-nose has been employed to characterize the volatile profiles of fruits. For example, in a study on 'Monthong' durian, this compound was one of several volatile compounds identified using a Flash GC E-nose equipped with MXT-5 and MXT-1701 columns. mfu.ac.th Similarly, a study on apples from different geographical regions in China used a Flash GC E-nose to identify this compound as one of the key volatile markers for discriminating between the samples. nih.govuliege.benih.gov

ProductAnalytical InstrumentFinding
'Monthong' DurianFlash GC Electronic NoseThis compound was identified as a volatile component. mfu.ac.th
Apples (various origins)Flash GC Electronic NoseThis compound was identified as an influential volatile marker for origin discrimination. nih.govuliege.be

GC-MS is a vital tool for elucidating biochemical pathways by identifying metabolic intermediates. In microbiology, it has been used to study the degradation of alkanes by various microorganisms. Research on a psychrotrophic Rhodococcus sp. strain Q15, capable of degrading long-chain alkanes, utilized GC-MS to analyze the metabolic products. nih.gov When the bacterium was grown on hexadecane (B31444), this compound was detected as a metabolic intermediate, suggesting a subterminal oxidation pathway where the alkane is oxidized at the second carbon atom. nih.govresearchgate.net The identification was confirmed by comparing retention times and mass spectra with those of authentic standards. nih.gov This type of analysis is fundamental to understanding the mechanisms of bioremediation.

OrganismSubstrateAnalytical MethodFinding
Rhodococcus sp. strain Q15HexadecaneSolid-Phase Microextraction (SPME)-GC-MSThis compound was identified as a metabolic intermediate of the subterminal oxidation pathway. nih.gov
Acinetobacter baylyi ADP1This compoundGC-MSConfirmed the conversion of this compound to its corresponding aliphatic ester by the enzyme AlmA. researchgate.net
Volatile Profile Analysis (e.g., Flash GC E-nose)

Liquid Chromatography (LC) Methods for this compound and Derivatives

While GC-MS is ideal for volatile compounds, liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is suited for less volatile, thermally unstable, or highly polar compounds. thermofisher.com For a compound like this compound, which has low polarity, LC methods often involve derivatization to enhance detection by UV-Visible or other detectors. tandfonline.comtandfonline.com Derivatization involves reacting the carbonyl group of the ketone with a reagent to form a product that is more easily detected. epa.gov For example, carbonyl compounds can be reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form 2,4-DNP hydrazones, which are strongly chromophoric and can be readily analyzed by HPLC-UV. tandfonline.comepa.gov This approach allows for the quantification of carbonyl compounds in various environmental and biological samples. tandfonline.com

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of LC used for compounds like this compound. lcms.cz In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). lcms.czsielc.com Nonpolar compounds like this compound are retained longer on the column.

A specific RP-HPLC method for this compound has been described using a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The method employs a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric detection (LC-MS), the non-volatile phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.com This type of method is scalable and can be used for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com

Column TypeMobile Phase ComponentsDetection CompatibilityApplication Notes
Newcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric AcidUVScalable for preparative separation and suitable for pharmacokinetics. sielc.com
Newcrom R1 (Reverse Phase)Acetonitrile, Water, Formic AcidMass Spectrometry (MS)Formic acid is used as it is volatile and compatible with MS detectors. sielc.com
Luna C18(2)Water, AcetonitrileNot specifiedUsed for high-speed separation of a mixture of ketones including this compound. phenomenex.com
Detection by ESI QTOF Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer represents a powerful platform for the analysis of specific molecules. ESI is a soft ionization technique that generates ions from macromolecules or small molecules with minimal fragmentation, while QTOF analyzers provide high mass resolution and accuracy. Tandem mass spectrometry (MS/MS) further enhances structural elucidation by selecting a specific ion (a precursor ion) and fragmenting it to produce a characteristic spectrum of product ions.

For a neutral ketone like this compound, direct ionization by ESI can be inefficient. ddtjournal.com To overcome this, chemical derivatization is often employed to introduce a readily ionizable group onto the molecule, thereby enhancing detection sensitivity. ddtjournal.com For instance, reagents such as hydroxylamine (B1172632) can react with the ketone group to form an oxime, which is more amenable to protonation and ESI-MS analysis. ddtjournal.com Similarly, Girard's reagents are specifically designed to react with ketones and aldehydes to form cationic derivatives with a pre-charged quaternary ammonium (B1175870) group, significantly improving ionization efficiency for ESI-MS. royalsocietypublishing.orgmdpi.com

In a typical ESI QTOF MS/MS experiment for a derivatized this compound, the protonated or pre-charged molecular ion would be selected in the first stage of mass analysis. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally informative fragment ions. These fragments are then analyzed by the TOF mass analyzer, generating a product ion spectrum that serves as a fingerprint for the original molecule, allowing for its confident identification and characterization even in complex mixtures. nih.gov This approach has been successfully applied to the related long-chain aldehyde, (2E)-hexadecenal, which required derivatization with 2-diphenylacetyl-1,3-indandione-1-hydrazone (B1235516) (DAIH) to form an ionizable and fluorescent analogue, achieving a limit of detection of 1 fmol per sample. nih.gov

Fluorescence Measurement in LC

Liquid chromatography (LC) systems are frequently equipped with fluorescence detectors (FLD) due to their high sensitivity and selectivity. jasco-global.com An FLD operates by exciting the sample with light at a specific wavelength and measuring the light emitted at a longer wavelength. shimadzu.com.sg This technique is only applicable to compounds that are naturally fluorescent (fluorophores) or those that can be chemically altered to become fluorescent. jasco-global.com

This compound itself does not possess the necessary chemical structure, such as extensive conjugation or rigid aromatic rings, to exhibit native fluorescence. Therefore, to detect it using LC-FLD, a derivatization step is mandatory. nih.gov This involves reacting the ketone with a fluorescent labeling agent, a molecule that contains both a reactive group that targets the carbonyl function and a fluorophore moiety.

Several derivatization reagents are available for carbonyl compounds. Hydrazine (B178648) derivatives, such as dansyl hydrazine or 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H), react with ketones to form highly fluorescent hydrazones. thermofisher.comscirp.org For example, a method for Raspberry Ketone, which also contains a carbonyl group, utilized pre-column derivatization with NBD-H, allowing for sensitive detection with excitation at 470 nm and emission at 550 nm. scirp.orgresearchgate.net This derivatization strategy transforms the non-fluorescent ketone into a molecule that can be easily detected at very low concentrations following chromatographic separation. nih.govjasco-global.com

Spectroscopic Approaches in this compound Analysis

Spectroscopic methods are indispensable for the definitive identification and structural analysis of chemical compounds. For this compound, mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools used.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is a cornerstone technique that provides information on a molecule's weight and its fragmentation patterns, which are used to deduce its structure. libretexts.org When coupled with Gas Chromatography (GC-MS), it is particularly effective for analyzing volatile compounds like this compound. nih.govscirp.org

In a typical Electron Ionization (EI) mass spectrum of this compound, the molecular ion (M⁺) peak can be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (240.4 g/mol ). nist.gov The fragmentation of the molecular ion occurs in predictable ways. libretexts.org Two key fragmentation pathways for ketones are alpha-cleavage and the McLafferty rearrangement. miamioh.edusemanticscholar.org

Alpha-Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. For this compound, this can lead to the loss of the long C₁₄H₂₉ alkyl radical, producing an acylium ion at m/z 43 (CH₃CO⁺), or the loss of the methyl radical, producing an ion at m/z 225. The peak at m/z 43 is typically very prominent. libretexts.orgmiamioh.edu

McLafferty Rearrangement: This is a characteristic fragmentation for ketones with a sufficiently long alkyl chain containing a gamma-hydrogen. It involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by the cleavage of the beta-carbon bond. semanticscholar.org For this compound, this rearrangement produces a neutral alkene (1-tridecene) and a charged enol fragment at m/z 58. libretexts.orgmiamioh.edulibretexts.org This m/z 58 peak is a diagnostic indicator for methyl ketones. libretexts.org

The relative abundance of these and other fragment ions creates a unique mass spectrum that allows for the unambiguous identification of this compound. nist.gov

Table 1: Characteristic Mass Fragments of this compound (EI-MS) Data sourced from publicly available spectral databases.

Mass-to-Charge Ratio (m/z) Proposed Fragment Fragmentation Pathway
240 [C₁₆H₃₂O]⁺ Molecular Ion (M⁺)
58 [C₃H₆O]⁺ McLafferty Rearrangement
43 [C₂H₃O]⁺ Alpha-Cleavage (Loss of C₁₄H₂₉•)
71 [C₄H₇O]⁺ Cleavage of C-C bond beta to carbonyl
59 [C₃H₇O]⁺ Fragment from McLafferty product + H

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive confirmation of molecular structures. spectrabase.com It provides detailed information about the chemical environment of each carbon and hydrogen atom within a molecule. libretexts.org For this compound, both ¹H NMR and ¹³C NMR spectra provide key signals that confirm its structure.

In a ¹H NMR spectrum, protons in different environments will resonate at different chemical shifts (δ), measured in parts per million (ppm). For this compound (CH₃-CO-(CH₂)₁₃-CH₃), one would expect:

A singlet at approximately 2.1 ppm for the three protons of the methyl group directly attached to the carbonyl (C1). pitt.edu

A triplet at approximately 2.4 ppm for the two protons on the carbon adjacent to the carbonyl (C3).

A broad multiplet around 1.2-1.6 ppm for the many methylene (B1212753) (-(CH₂)₁₂-) groups in the long alkyl chain. bmrb.io

A triplet at approximately 0.88 ppm for the three protons of the terminal methyl group (C16). bmrb.io

In a ¹³C NMR spectrum, each carbon atom in a unique environment gives a distinct signal. libretexts.org Key signals for this compound include:

A signal far downfield, around 209 ppm, which is characteristic of a ketone carbonyl carbon (C2). libretexts.org

A signal for the methyl carbon next to the carbonyl (C1) at approximately 30 ppm.

Multiple signals in the range of 22-44 ppm for the carbons of the long alkyl chain. oregonstate.edu

A signal for the terminal methyl carbon (C16) at approximately 14 ppm. oregonstate.edu

The combination of these distinctive signals in both ¹H and ¹³C NMR spectra provides conclusive evidence for the structure of this compound. spectrabase.com

Table 2: Predicted NMR Chemical Shifts (δ) for this compound Values are typical and may vary based on solvent and experimental conditions.

Nucleus Atom Position Predicted Chemical Shift (ppm) Multiplicity (for ¹H)
¹H C1-H₃ ~ 2.1 Singlet
¹H C3-H₂ ~ 2.4 Triplet
¹H C4-C15 (-CH₂-) ~ 1.2-1.6 Multiplet
¹H C16-H₃ ~ 0.88 Triplet
¹³C C2 (=O) ~ 209 -
¹³C C1 ~ 30 -
¹³C C3 ~ 44 -
¹³C C4-C15 ~ 22-32 -
¹³C C16 ~ 14 -

Advanced hyphenated techniques for this compound detection and characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures containing compounds like this compound. nih.gov These combined approaches leverage the separation power of chromatography with the identification capabilities of spectroscopy. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful hyphenated technique for the analysis of volatile and semi-volatile compounds. nih.gov In this technique, a complex mixture is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase. As each component, such as this compound, elutes from the GC column, it enters the mass spectrometer to be ionized and detected, providing both retention time for quantification and a mass spectrum for identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another vital hyphenated technique, especially for less volatile compounds or for samples in complex matrices that are not suitable for GC. nih.gov While this compound can be analyzed by GC-MS, LC-MS might be employed in specific contexts, such as metabolomics. As discussed, this would likely require derivatization to enhance ionization for common interfaces like ESI. ddtjournal.com

For extremely complex samples, such as bio-oils or environmental extracts where this compound might be a minor component among many isomers and related compounds, more advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry are utilized. acs.orgupf.edu GC×GC provides significantly enhanced separation power by passing the eluent from one GC column through a second, different column, allowing for the resolution of components that would otherwise co-elute in a one-dimensional separation. upf.edu This high-resolution separation, when combined with a high-speed mass spectrometer like a TOF-MS, enables in-depth characterization of intricate chemical mixtures. acs.org

Synthesis and Derivatization Studies of 2 Hexadecanone

Chemical Synthesis Approaches for 2-Hexadecanone

Several conventional chemical routes are available for the preparation of this compound, primarily involving oxidation of precursors or carbon-carbon bond formation.

Oxidation of 2-Hexadecanol (B79914): A primary and straightforward method for synthesizing this compound is the oxidation of its corresponding secondary alcohol, 2-hexadecanol. This transformation is a fundamental reaction in organic chemistry. Various oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective modern oxidants. The general reaction involves the removal of two hydrogen atoms—one from the hydroxyl group and one from the adjacent carbon—to form the ketone's carbonyl group. The choice of oxidant is crucial to prevent over-oxidation or side reactions.

Wacker-Type Oxidation of 1-Hexadecene: The Wacker process, or Wacker-type oxidation, provides a method to convert terminal alkenes into methyl ketones. lookchem.comresearchgate.net For the synthesis of this compound, this involves the oxidation of 1-hexadecene. The reaction is typically catalyzed by a palladium(II) salt, such as palladium(II) chloride, in the presence of a co-catalyst to reoxidize the palladium(0) intermediate back to the active Pd(II) state. researchgate.net A common system uses copper(II) chloride as the reoxidant with oxygen as the terminal oxidant. lookchem.comuni-rostock.de This method is highly regioselective for terminal alkenes, yielding the corresponding methyl ketone.

Acetoacetic Ester Synthesis: A classic method for forming methyl ketones is the acetoacetic ester synthesis. chemistrysteps.comchemicalnote.comwikipedia.org This pathway allows for the construction of the this compound carbon skeleton through C-C bond formation. The process begins with the deprotonation of ethyl acetoacetate (B1235776) at the α-carbon using a suitable base, typically sodium ethoxide, to form a stabilized enolate. chemistrysteps.comchemicalnote.com This nucleophilic enolate then undergoes an alkylation reaction with a long-chain alkyl halide, in this case, 1-bromotridecane. Following alkylation, the resulting β-keto ester is subjected to acidic hydrolysis and subsequent heating, which promotes decarboxylation to yield the final product, this compound. chemistrysteps.comwikipedia.org

Table 1: Overview of Chemical Synthesis Methods for this compound

Synthesis MethodStarting MaterialKey Reagents/CatalystsProductGeneral Description
Oxidation2-HexadecanolOxidizing agents (e.g., CrO₃, PCC)This compoundOxidation of a secondary alcohol to a ketone.
Wacker-Type Oxidation1-HexadecenePdCl₂, CuCl₂, O₂This compoundPalladium-catalyzed oxidation of a terminal alkene to a methyl ketone. lookchem.comuni-rostock.de
Acetoacetic Ester SynthesisEthyl acetoacetate & 1-Bromotridecane1. NaOEt (base) 2. H₃O⁺, HeatThis compoundAlkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation. chemistrysteps.comchemicalnote.com

Enzymatic Synthesis of this compound and Related Compounds

Biocatalytic methods offer an alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. The enzymatic production of this compound typically involves the biotransformation of long-chain alkanes or fatty acids by microorganisms.

Subterminal Oxidation of n-Hexadecane: Certain soil bacteria, such as species of Arthrobacter and Rhodococcus, are capable of oxidizing n-alkanes not only at the terminal position (terminal oxidation) but also at the sub-terminal (C2) position. ebi.ac.uknih.govresearchgate.net This subterminal oxidation pathway is a key route for the biosynthesis of this compound. The process is initiated by a monooxygenase enzyme that hydroxylates n-hexadecane to form 2-hexadecanol. nih.gov Subsequently, a secondary alcohol dehydrogenase enzyme oxidizes 2-hexadecanol to the corresponding ketone, this compound. nih.govconicet.gov.ar Studies have shown that for some bacteria, the alcohol dehydrogenase responsible for this step may be constitutive. nih.gov

Metabolism of Fatty Acids: In some microorganisms, including filamentous fungi and certain bacteria, methyl ketones are generated through the incomplete β-oxidation of fatty acids. conicet.gov.ar This pathway involves the generation of β-ketoacyl-CoA esters, which are then deacylated to β-keto acids. A final decarboxylation step yields the methyl ketone with one less carbon atom than the original fatty acid. conicet.gov.ar Genetically modified organisms, such as Pseudomonas taiwanensis, have been engineered to enhance the production of methyl ketones from glucose by disrupting the β-oxidation cycle and redirecting metabolic flux towards these compounds. rsc.org

An enzymatic assay for the quantification of methyl ketones has been developed using a thermostable NADPH-dependent alcohol dehydrogenase from Thermoanaerobium brockii, which reduces the ketone to its secondary alcohol, linking the reaction rate to the ketone concentration. conicet.gov.ar

Table 2: Enzymatic Synthesis Pathways for this compound

PathwayOrganism/Enzyme ClassSubstrateKey IntermediatesProduct
Subterminal OxidationArthrobacter sp., Rhodococcus sp.n-Hexadecane2-HexadecanolThis compound
Incomplete β-OxidationFungi, Bacteria (e.g., Staphylococcus)Fatty Acidsβ-Keto acidsMethyl Ketones

Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

The synthesis of derivatives of this compound is crucial for conducting structure-activity relationship (SAR) studies. By modifying the chemical structure of the parent molecule, researchers can investigate how different functional groups influence its biological or chemical activity.

Halogenated Derivatives: The synthesis of halogenated ketones, such as 1-bromo-2-hexadecanone , represents a common derivatization strategy. thermofisher.com This compound can be synthesized by the α-bromination of this compound. The introduction of a bromine atom adjacent to the carbonyl group significantly alters the molecule's electrophilicity and reactivity, making it a useful intermediate for further chemical modifications or for probing interactions with biological targets.

Epoxide Derivatives: The synthesis of 3,4-epoxy-2-hexadecanone and its homologues has been performed to evaluate antimicrobial properties. nih.gov These derivatives are prepared by the epoxidation of the corresponding (E)-3-alken-2-ones using reagents like hydrogen peroxide in the presence of a base (e.g., NaOH). nih.gov SAR studies revealed that the epoxide functionality is critical for antimicrobial activity against certain microorganisms, as the parent saturated ketone (2-tridecanone, a homologue) was found to be inactive. nih.gov This suggests a mode of action involving the electrophilic epoxide ring. nih.gov

Thioester Phospholipid Analogs: Derivatives such as 2-hexadecanoylthio-1-ethylphosphorylcholine (HEPC) have been synthesized for use in enzyme activity assays. nih.govcaymanchem.com An improved synthesis method for HEPC uses p-toluenesulfonate instead of 2-bromoethyl phosphorylcholine (B1220837), which simplifies the procedure and allows for milder reaction conditions. nih.gov HEPC serves as a chromogenic substrate for phospholipase A2 (PLA2) enzymes. nih.govcaymanchem.comresearchgate.net The enzymatic cleavage of the thioester bond can be monitored spectrophotometrically, allowing for the determination of enzyme kinetics. This use of a synthetic derivative is a clear example of probing enzyme-substrate interactions, a fundamental aspect of SAR.

The parent compound, this compound, has also been included in SAR studies alongside other analogues to investigate the inhibition of enzymes such as HMG-CoA reductase, which is involved in cholesterol synthesis. chemsrc.comchemicalbook.com

Table 3: Synthesized Derivatives of this compound for SAR Studies

Derivative NameStructural ModificationSynthesis ApproachApplication/Activity Studied
1-Bromo-2-hexadecanoneBromination at C1α-Bromination of this compoundChemical intermediate, probe for biological targets. thermofisher.com
3,4-Epoxy-2-hexadecanoneEpoxidation of C3-C4 double bondEpoxidation of (E)-3-hexadecen-2-oneAntimicrobial activity against pathogenic bacteria and fungi. nih.gov
2-Hexadecanoylthio-1-ethylphosphorylcholine (HEPC)Thioester and phosphorylcholine additionMulti-step synthesis from thioglycol and p-toluenesulfonate reagentsSubstrate for phospholipase A2 enzyme assays. nih.gov

Emerging Research Areas and Future Directions

2-Hexadecanone as a Biomarker in Biological Systems

The volatile organic compound (VOC) this compound is emerging as a potential biomarker in various biological systems. hmdb.cafoodb.ca Its presence and concentration can indicate specific physiological or pathological conditions. For instance, this compound has been detected in food items like alcoholic beverages, cauliflowers, and fats and oils, suggesting it could serve as a biomarker for the consumption of these products. hmdb.cafoodb.ca

In the context of disease diagnosis, research has pointed towards the potential of VOCs, including ketones like this compound, as non-invasive biomarkers. Studies have identified altered levels of specific ketones in the headspace of cancerous tissues. For example, while not this compound itself, other ketones like 2-nonanone (B1664094) and cyclohexanone (B45756) have been found in significantly higher concentrations above gastric cancer tissues. mdpi.com This highlights the potential of the broader class of methyl ketones as disease indicators. Further research is needed to specifically evaluate this compound's role as a biomarker for various cancers and other diseases. unair.ac.id

The table below summarizes findings on ketones as potential biomarkers in different biological contexts.

Biological ContextKetone Compound(s)Associated Condition/Source
Food ConsumptionThis compoundAlcoholic beverages, cauliflowers, fats and oils hmdb.cafoodb.ca
Gastric Cancer2-Nonanone, CyclohexanoneIncreased levels in cancer tissue headspace mdpi.com
Wheat Diseases (Septoria nodorum blotch)2-HeptadecanoneAssociated with fungal infection in wheat frontiersin.org

Role of this compound in Environmental Bioremediation

This compound plays a significant role in the bioremediation of hydrocarbon-contaminated environments. It is a known intermediate in the microbial degradation of long-chain alkanes, such as hexadecane (B31444), and a photooxidation product of these larger molecules. nih.govresearchgate.net The biodegradation of polyethylene (B3416737) microplastics can also lead to the formation of this compound as a by-product, which can then be further metabolized by microorganisms. 14.139.251

Microbial communities, particularly sulfate-reducing bacteria, have been shown to utilize this compound as a sole source of carbon and energy under anaerobic conditions. nih.govasm.org This process involves the oxidation of the ketone, which is coupled to sulfide (B99878) production. nih.gov For instance, a microbial enrichment culture from marine sediment demonstrated the ability to degrade this compound. nih.gov

The degradation pathways of this compound are a subject of ongoing research. In some anaerobic bacteria, it is suggested that this compound is transformed into pentadecanoic acid through a process involving carboxylation. asm.org However, other studies with different bacterial strains did not find evidence of carboxylation, suggesting that multiple degradation pathways may exist depending on the microorganisms and environmental conditions. asm.org The efficiency of this compound degradation can vary, with some studies showing that it is metabolized to a lesser extent than other intermediates in alkane degradation pathways. researchgate.net

Microorganism/Enrichment CultureSubstrate(s)Key Findings
Sulfate-reducing enrichment cultureThis compoundDegraded this compound as a sole carbon and energy source under anaerobic conditions. nih.govasm.org
Brevibacillus brevisPolyethylene microplasticsProduced this compound as a degradation by-product. 14.139.251
Rhodococcus sp. strain Q15Hexadecane, 2-Hexadecanol (B79914), this compoundShowed less CO2 production from this compound compared to primary alkane substrates. researchgate.net

Investigation of this compound in Multi-trophic Interactions

This compound is implicated in the chemical communication between different trophic levels, including plant-insect and insect-parasitoid interactions. mdpi.comscielo.br Plants release a variety of volatile organic compounds (PVOCs) that can act as signals to attract or repel insects. mdpi.comgcirc.org While not always the primary attractant, ketones are part of the complex blend of volatiles that mediate these interactions.

In the context of insect-parasitoid relationships, long-chain methyl ketones can function as components of sex pheromones. For example, in the parasitoid wasp Campoletis chlorideae, 2-heptadecanone, a close homolog of this compound, has been identified as a female-derived sex pheromone component that elicits a strong response in males. nih.govnih.gov This highlights the potential for similar long-chain ketones to play a role in the chemical ecology of other insect species.

The investigation of this compound in these complex interactions is crucial for understanding ecosystem dynamics and for developing novel pest management strategies. appleacademicpress.com By manipulating the chemical signals used by insects, it may be possible to disrupt their mating behaviors or attract natural enemies of pest species. researchgate.net

Interaction TypeOrganisms InvolvedRole of Ketone
Plant-InsectBrassica napus and insectsIsothiocyanates (related to plant defense) were identified as volatile components. gcirc.org
Insect-ParasitoidCampoletis chlorideae (parasitoid) and host2-Heptadecanone is a female-derived sex pheromone. nih.govnih.gov

Advanced Computational Modeling of this compound and its Interactions

Advanced computational modeling is a powerful tool for investigating the structure, properties, and interactions of this compound at a molecular level. Techniques such as molecular docking and homology modeling are being used to understand how this compound interacts with biological macromolecules, such as enzymes and odorant binding proteins (OBPs). researchgate.netresearchgate.net

For example, molecular docking simulations have been used to model the binding of this compound within the active site of AlmA, a Baeyer-Villiger monooxygenase involved in the degradation of long-chain alkanes in Acinetobacter baylyi. researchgate.netresearchgate.net These models help to identify key amino acid residues involved in substrate binding and provide insights into the enzyme's mechanism of action. researchgate.net

Similarly, homology modeling has been employed to build three-dimensional structures of insect OBPs, which are crucial for detecting volatile compounds like this compound. zzdlab.com By docking ligands into these models, researchers can predict binding affinities and identify key residues responsible for the specificity of odorant recognition. zzdlab.com These computational approaches, often combined with experimental validation, are accelerating our understanding of the biological roles of this compound and paving the way for the rational design of molecules with specific biological activities. researchgate.net

Modeling TechniqueTarget Molecule/SystemKey Insights
Molecular DockingAlmA enzyme from Acinetobacter baylyi with this compoundPredicted the binding pose of this compound in the active site, identifying key interacting residues. researchgate.netresearchgate.net
Homology Modeling and DockingOdorant binding protein (LmigOBP1) from Locusta migratoriaInvestigated ligand-binding specificity for various aliphatic compounds, including ketones. zzdlab.com
Quantitative Structure-Activity Relationship (QSAR)Homologous series of 2-ketonesPredicted eye irritation thresholds based on molecular properties. oup.com

Development of Novel Analytical Technologies for Trace Analysis of this compound

The detection and quantification of trace amounts of this compound in complex matrices require sensitive and selective analytical technologies. Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govresearchgate.net The compound can be identified by its characteristic mass spectrum and retention time. foodb.canih.gov

Recent advancements in analytical instrumentation are focused on improving detection limits, enhancing selectivity, and enabling real-time analysis. For instance, multidimensional gas chromatography (GCxGC) provides superior separation power for complex samples, which is particularly useful in petrochemical analysis where this compound may be present among numerous other hydrocarbons and oxygenates. up.ac.za

Biosensors represent another promising area for the development of novel analytical technologies. Amperometric biosensors, for example, have been developed using a solid binding matrix that can incorporate enzymes. dss.go.thslideshare.neteagri.org While a specific biosensor for this compound has not been extensively reported, the use of this compound as a solid binding matrix component in biosensors for other analytes demonstrates the potential for developing such devices. dss.go.theagri.org The development of electronic noses (e-noses) equipped with sensors that can detect specific volatile compounds, including ketones, is another area of active research. mdpi.com These technologies could enable rapid and on-site detection of this compound for applications in environmental monitoring, disease diagnosis, and food quality control. mdpi.comresearchgate.net

Analytical TechnologyPrincipleApplication for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)Separation by chromatography, detection by massIdentification and quantification in various matrices, including biological and environmental samples. foodb.canih.govresearchgate.net
Multidimensional Gas Chromatography (GCxGC)Enhanced chromatographic separationAnalysis of complex petrochemical streams containing this compound. up.ac.za
BiosensorsBiological recognition element coupled to a transducerPotential for development of specific sensors; used as a matrix component in other biosensors. dss.go.thslideshare.neteagri.org
Electronic Nose (e-nose)Array of chemical sensorsDetection of volatile profiles that include this compound for applications like food quality assessment. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.